molecular formula C27H23N5O3 B459345 benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate CAS No. 303953-32-4

benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B459345
CAS No.: 303953-32-4
M. Wt: 465.5g/mol
InChI Key: RSKSEPAJYAKYCB-BJKOFHAPSA-N
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Description

Benzyl 6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable isoquinoline derivative, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Benzyl 6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 6-amino-5,7,7-tricyano-8-(2-fluoro-5-methoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate
  • Benzyl 6-amino-5,7,7-tricyano-8-(2,4-dichlorophenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate

Uniqueness

Benzyl 6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is unique due to the presence of the methoxy group at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

CAS No.

303953-32-4

Molecular Formula

C27H23N5O3

Molecular Weight

465.5g/mol

IUPAC Name

benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(4-methoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

InChI

InChI=1S/C27H23N5O3/c1-34-20-9-7-19(8-10-20)24-23-14-32(26(33)35-15-18-5-3-2-4-6-18)12-11-21(23)22(13-28)25(31)27(24,16-29)17-30/h2-11,23-24H,12,14-15,31H2,1H3/t23-,24+/m0/s1

InChI Key

RSKSEPAJYAKYCB-BJKOFHAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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